molecular formula C6H4Br2FN B1447708 2,3-Dibromo-5-fluoroaniline CAS No. 1803716-00-8

2,3-Dibromo-5-fluoroaniline

Cat. No. B1447708
M. Wt: 268.91 g/mol
InChI Key: FYJIUFVHEVCFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-5-fluoroaniline (DBFA) is an organic compound that is widely used in scientific research and in the laboratory. It is a colorless, water-soluble liquid with a strong odor. It is a member of the class of compounds known as halogenated anilines. DBFA is used in a variety of applications, including synthetic chemistry, biochemistry, and pharmacology. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

2,3-Dibromo-5-fluoroaniline is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a reagent for the synthesis of other compounds, such as peptides, and for the preparation of derivatives. It is also used in the study of enzyme-catalyzed reactions and in the synthesis of pharmaceuticals.

Mechanism Of Action

2,3-Dibromo-5-fluoroaniline is an inhibitor of enzymes, particularly those involved in the metabolism of drugs. It is thought to act by binding to the active site of the enzyme and preventing it from binding to its substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting its activity.

Biochemical And Physiological Effects

2,3-Dibromo-5-fluoroaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3-Dibromo-5-fluoroaniline in laboratory experiments is its water-solubility, which makes it easy to work with. It is also relatively inexpensive and has a wide range of applications. However, there are some limitations to its use, such as its strong odor and its potential to cause skin irritation.

Future Directions

Due to its potential to inhibit the activity of enzymes involved in the metabolism of drugs, 2,3-Dibromo-5-fluoroaniline may be useful in the development of new drugs. Additionally, further research into its biochemical and physiological effects may lead to the development of new treatments for a variety of diseases. It may also be useful in the development of new synthetic methods for the synthesis of other compounds. Finally, its potential to inhibit the activity of pro-inflammatory cytokines may lead to new treatments for inflammatory diseases.

properties

IUPAC Name

2,3-dibromo-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJIUFVHEVCFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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